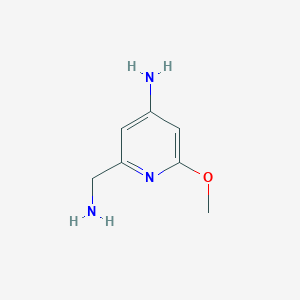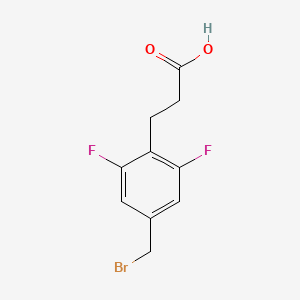
(3,5-Diaminophenyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,5-Diaminophenyl)acetic acid is an organic compound characterized by the presence of two amino groups attached to a phenyl ring, which is further connected to an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Diaminophenyl)acetic acid typically involves the nitration of phenylacetic acid followed by reduction. The nitration process introduces nitro groups at the 3 and 5 positions of the phenyl ring. Subsequent reduction of these nitro groups to amino groups yields this compound. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes, optimized for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the amino groups are converted to nitro groups or other oxidized forms.
Reduction: The compound can be reduced further to form derivatives with different functional groups.
Substitution: The amino groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst or iron powder in acidic conditions.
Substitution: Reagents such as halogens or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives or other oxidized forms.
Reduction: Derivatives with different functional groups.
Substitution: Various substituted phenylacetic acid derivatives.
科学的研究の応用
(3,5-Diaminophenyl)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
作用機序
The mechanism of action of (3,5-Diaminophenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino groups can form hydrogen bonds and other interactions with active sites, influencing biochemical pathways and cellular processes. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Phenylacetic acid: Lacks the amino groups present in (3,5-Diaminophenyl)acetic acid.
Indole-3-acetic acid: A plant hormone with a different structure and biological activity.
(3,5-Diaminophenyl)boronic acid: Contains boronic acid instead of acetic acid, leading to different chemical properties and applications.
Uniqueness: this compound is unique due to the presence of two amino groups on the phenyl ring, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C8H10N2O2 |
|---|---|
分子量 |
166.18 g/mol |
IUPAC名 |
2-(3,5-diaminophenyl)acetic acid |
InChI |
InChI=1S/C8H10N2O2/c9-6-1-5(3-8(11)12)2-7(10)4-6/h1-2,4H,3,9-10H2,(H,11,12) |
InChIキー |
UYKPJLZGCMIUMG-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C=C1N)N)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




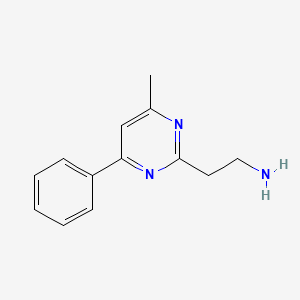



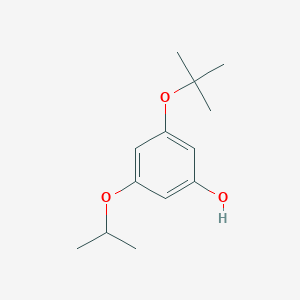
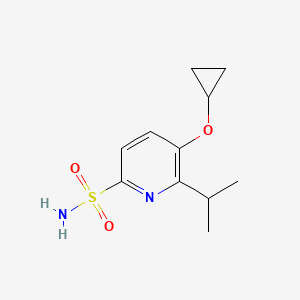


![Sodium;2-azaniumyl-3-[(3-octadecanoyloxy-2-octadec-9-enoyloxypropoxy)-oxidophosphoryl]oxypropanoate](/img/structure/B14851004.png)

